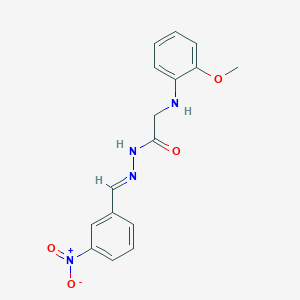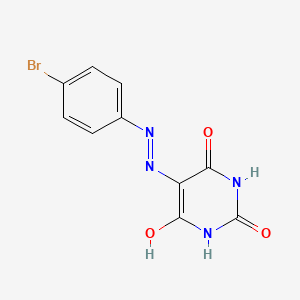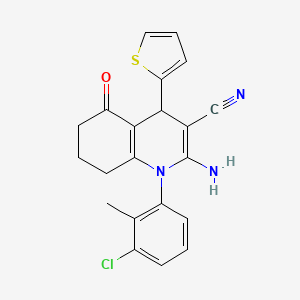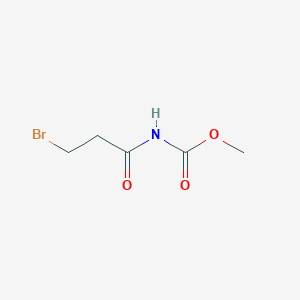
2-(2-Methoxyanilino)-N'-(3-nitrobenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a methoxy group attached to an aniline ring, a nitro group on a benzylidene moiety, and an acetohydrazide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 2-methoxyaniline with acetic anhydride to form 2-methoxyanilinoacetohydrazide.
Condensation Reaction: The hydrazide is then reacted with 3-nitrobenzaldehyde under reflux conditions in the presence of a suitable solvent such as ethanol. This condensation reaction forms the final product, 2-(2-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable solvent systems.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
2-(2-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide: Similar in structure but with different substituents.
N’-Benzylideneacetohydrazide: Lacks the methoxy and nitro groups.
2-Methoxyaniline derivatives: Compounds with similar aniline structures but different functional groups.
Uniqueness
2-(2-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide is unique due to the combination of methoxy, nitro, and hydrazide functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Propiedades
Fórmula molecular |
C16H16N4O4 |
|---|---|
Peso molecular |
328.32 g/mol |
Nombre IUPAC |
2-(2-methoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H16N4O4/c1-24-15-8-3-2-7-14(15)17-11-16(21)19-18-10-12-5-4-6-13(9-12)20(22)23/h2-10,17H,11H2,1H3,(H,19,21)/b18-10+ |
Clave InChI |
YGRKPHRHAWOZAV-VCHYOVAHSA-N |
SMILES isomérico |
COC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=CC=C1NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-5-oxo-4-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11539887.png)



![2,7-dimethyl-N'-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11539910.png)
![N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11539912.png)
![N'-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11539916.png)
![2-({(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)ethyl acetate](/img/structure/B11539938.png)
![2-(4-Fluorophenoxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11539943.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11539947.png)



![4-chloro-N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11539976.png)
